molecular formula C11H11NO4 B13459258 3-(2-oxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)propanoic acid

3-(2-oxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)propanoic acid

Cat. No.: B13459258
M. Wt: 221.21 g/mol
InChI Key: RXAXAZJHBRTPNM-UHFFFAOYSA-N
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Description

3-(2-oxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)propanoic acid is a heterocyclic organic compound that features a benzoxazine ring fused with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)propanoic acid typically involves the condensation of salicylamide with aldehydes or ketones, followed by hydrolysis of the resulting esters . Another method involves the annulation of a 1,4-benzoxazine ring to an arene scaffold .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles such as amines and thiols are used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various oxo, dihydro, and substituted derivatives of the original compound .

Scientific Research Applications

3-(2-oxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-oxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes . The exact molecular targets and pathways are still under investigation.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

3-(2-oxo-4H-3,1-benzoxazin-1-yl)propanoic acid

InChI

InChI=1S/C11H11NO4/c13-10(14)5-6-12-9-4-2-1-3-8(9)7-16-11(12)15/h1-4H,5-7H2,(H,13,14)

InChI Key

RXAXAZJHBRTPNM-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N(C(=O)O1)CCC(=O)O

Origin of Product

United States

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